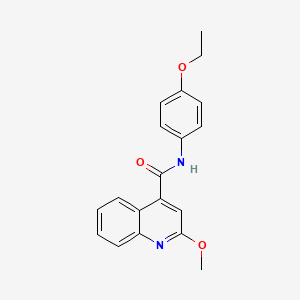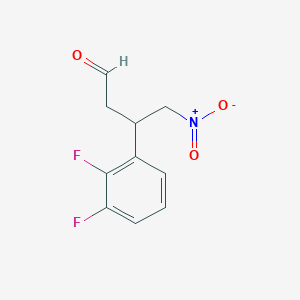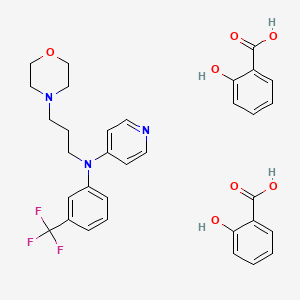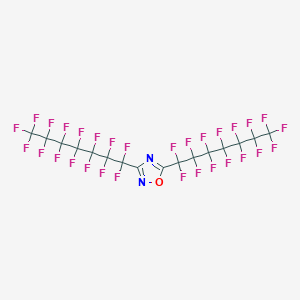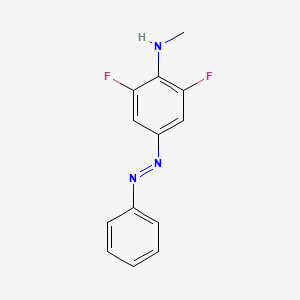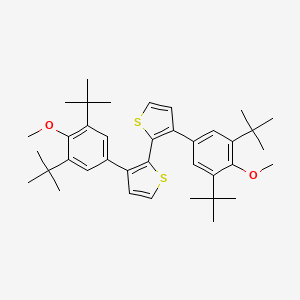
3,3'-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes This compound is characterized by the presence of two thiophene rings connected by a single bond, with each thiophene ring substituted by two 3,5-di-tert-butyl-4-methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene typically involves the coupling of 3,5-di-tert-butyl-4-methoxyphenyl-substituted thiophene derivatives. One common method is the Stille coupling reaction, which uses palladium catalysts to couple organotin compounds with halogenated thiophenes. The reaction conditions often include the use of solvents such as dichloromethane and temperatures around 25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene rings.
Wissenschaftliche Forschungsanwendungen
3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene involves its interaction with molecular targets through its thiophene rings and substituted phenyl groups. These interactions can affect the electronic properties of the compound, making it useful in applications such as organic electronics. The specific pathways involved depend on the context of its use, such as charge transport in semiconductors or light emission in OLEDs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)-2,2’-bithiophene
- 3,3’-Bis(3,5-di-tert-butyl-4-methylphenyl)-2,2’-bithiophene
Uniqueness
3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene is unique due to the presence of methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics and materials science, where specific electronic characteristics are desired.
Eigenschaften
CAS-Nummer |
928306-64-3 |
|---|---|
Molekularformel |
C38H50O2S2 |
Molekulargewicht |
602.9 g/mol |
IUPAC-Name |
3-(3,5-ditert-butyl-4-methoxyphenyl)-2-[3-(3,5-ditert-butyl-4-methoxyphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C38H50O2S2/c1-35(2,3)27-19-23(20-28(31(27)39-13)36(4,5)6)25-15-17-41-33(25)34-26(16-18-42-34)24-21-29(37(7,8)9)32(40-14)30(22-24)38(10,11)12/h15-22H,1-14H3 |
InChI-Schlüssel |
YWYJDSIXVUGOPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=C(SC=C2)C3=C(C=CS3)C4=CC(=C(C(=C4)C(C)(C)C)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


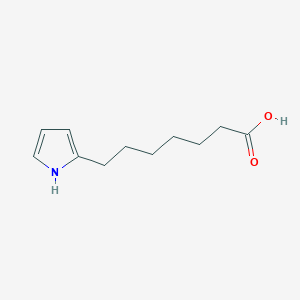

![3-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14166269.png)
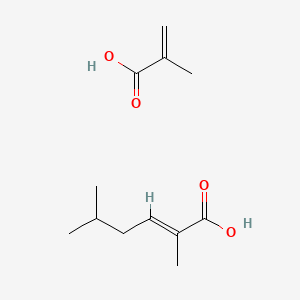
![2-[(4-Methylphenoxy)methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166272.png)

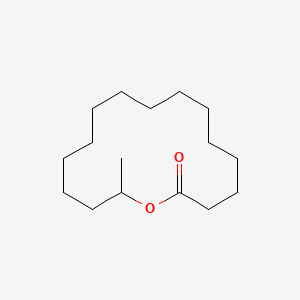
![1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B14166300.png)
